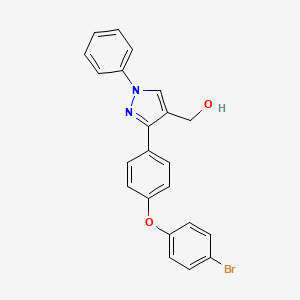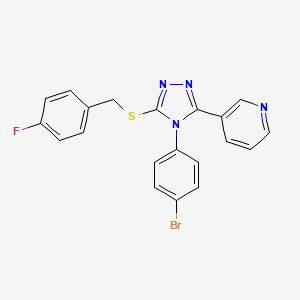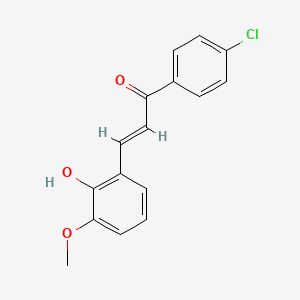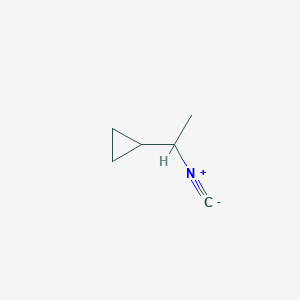![molecular formula C26H21BrO4 B12046123 ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)
ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family. This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and an ethyl ester functional group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Phenylation: The addition of a phenyl group to the compound.
Esterification: The formation of the ethyl ester functional group.
Alkylation: The attachment of the propenyl group to the oxygen atom.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 6-bromo-5-{[(4-fluorobenzyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-nitrobenzoyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-{[(4-chlorobenzoyl)oxy]}-2-phenyl-1-benzofuran-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the benzofuran ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C26H21BrO4 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-phenyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H21BrO4/c1-2-29-26(28)24-20-16-23(30-15-9-12-18-10-5-3-6-11-18)21(27)17-22(20)31-25(24)19-13-7-4-8-14-19/h3-14,16-17H,2,15H2,1H3/b12-9+ |
InChI Key |
BQTULJMUGNXMJO-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC/C=C/C3=CC=CC=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC=CC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-bromo-5-[(3-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12046058.png)


![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)



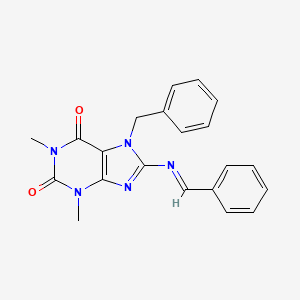
![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
